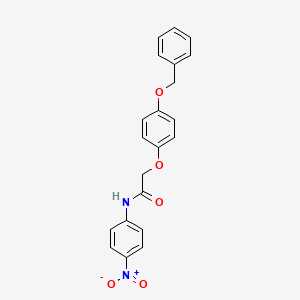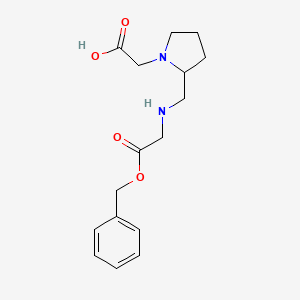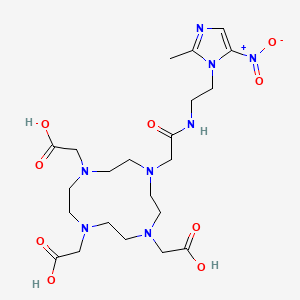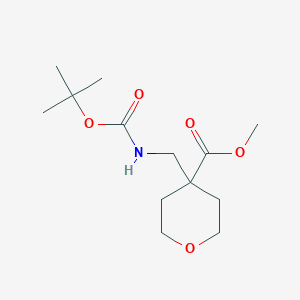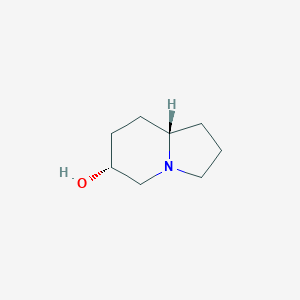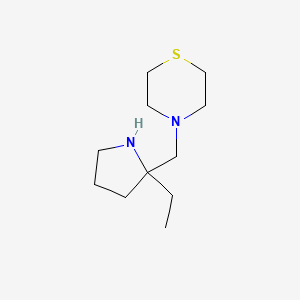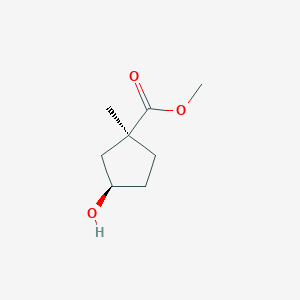
Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a cyclopentane ring substituted with a hydroxyl group, a methyl group, and a carboxylate ester group. Its stereochemistry is defined by the (1S,3R) configuration, which influences its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of iodomethylates of chirally pure δ-amino alcohols. This reaction is stereospecific and proceeds via an S_N2 mechanism, resulting in the inversion of the configuration at the chiral center .
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts or chiral precursors to ensure the desired stereochemistry. The process often includes steps such as esterification, cyclization, and purification to obtain the final product with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-1-tert-butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran: A compound with a similar chiral center but different functional groups.
(1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid: Another cyclopentane derivative with different substituents.
Uniqueness
Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in research and industry.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-8(7(10)11-2)4-3-6(9)5-8/h6,9H,3-5H2,1-2H3/t6-,8+/m1/s1 |
InChI Key |
XVJANIDHZGJFDQ-SVRRBLITSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1)O)C(=O)OC |
Canonical SMILES |
CC1(CCC(C1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


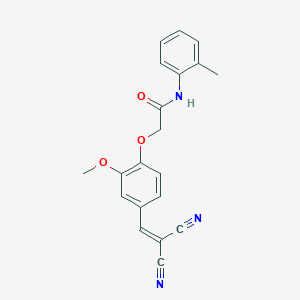
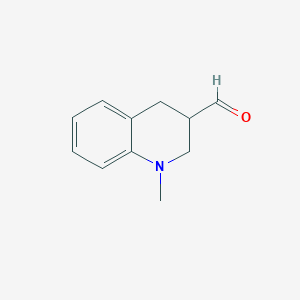
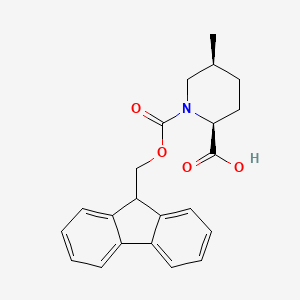
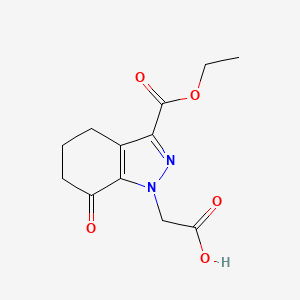
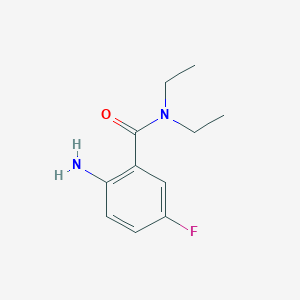
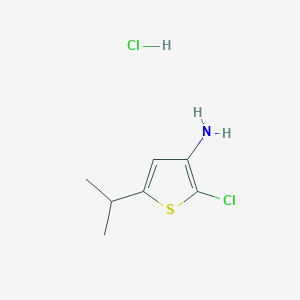
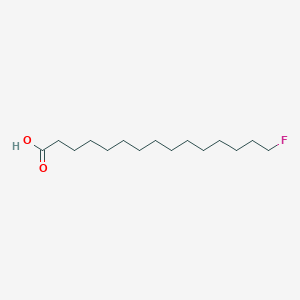
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12990470.png)
